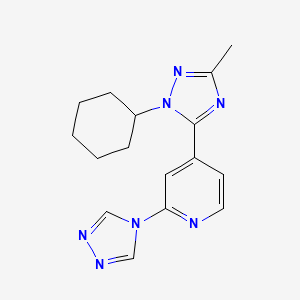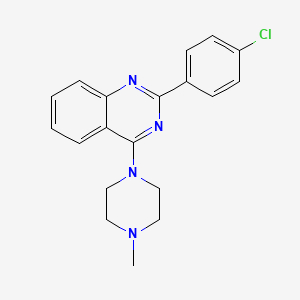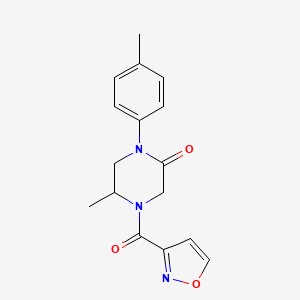![molecular formula C18H22ClN3O3 B5533912 2-[9-(3-chlorobenzoyl)-3-oxo-2,9-diazaspiro[5.5]undec-2-yl]acetamide](/img/structure/B5533912.png)
2-[9-(3-chlorobenzoyl)-3-oxo-2,9-diazaspiro[5.5]undec-2-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a class of structures known as diazaspiro[5.5]undecanes, which are known for their varied biological and pharmacological activities. The core structure has been explored in various contexts, including antihypertensive and analgesic activities, showcasing its significance in medicinal chemistry (Clark et al., 1983).
Synthesis Analysis
Synthesis involves constructing the diazaspiro[5.5]undecane framework, which can be achieved through different synthetic strategies, including intramolecular spirocyclization and Michael addition reactions. These methods allow for the introduction of various functional groups and the exploration of different substituents at the diazaspiro core (Parameswarappa & Pigge, 2011), (Yang et al., 2008).
Molecular Structure Analysis
The diazaspiro[5.5]undecane structure typically features a spiro configuration connecting a cyclohexane ring to a smaller ring, often containing nitrogen atoms. This unique configuration imparts distinct stereochemical properties and influences the compound's physical and chemical properties. The structural analysis often involves X-ray crystallography or NMR spectroscopy to determine the exact configuration and conformation of the spiro structure (Baylis et al., 1993).
Chemical Reactions and Properties
Compounds containing the diazaspiro[5.5]undecane moiety can undergo a variety of chemical reactions, influenced by the functional groups attached to the core structure. These reactions include cyclization, substitution, and addition reactions, which can be utilized to modify the compound and introduce new functionalities for different applications (Shaker et al., 2011).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, boiling points, solubility, and crystalline structure, are crucial for understanding their behavior in different environments and for pharmaceutical formulation. These properties are often determined through empirical studies and are essential for the design and development of new drugs (Zhang et al., 2008).
Chemical Properties Analysis
The chemical behavior, such as reactivity, stability, and interaction with biological targets, is pivotal for the therapeutic efficacy of these compounds. Studies often explore the electron-donating or withdrawing nature of substituents and their impact on the compound's pharmacological profile. These analyses are fundamental for optimizing the compound for specific biological activities (Amirani Poor et al., 2018).
Propiedades
IUPAC Name |
2-[9-(3-chlorobenzoyl)-3-oxo-2,9-diazaspiro[5.5]undecan-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O3/c19-14-3-1-2-13(10-14)17(25)21-8-6-18(7-9-21)5-4-16(24)22(12-18)11-15(20)23/h1-3,10H,4-9,11-12H2,(H2,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMRLICVOVXTKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(CC2)C(=O)C3=CC(=CC=C3)Cl)CN(C1=O)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2-chlorophenyl)-N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-2-furamide](/img/structure/B5533830.png)
![1-(3-{[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenyl)-2-pyrrolidinone](/img/structure/B5533835.png)
![2-[(2-{1-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5533836.png)

![(4S)-N-ethyl-1-[(4-methyl-1,3-thiazol-5-yl)methyl]-4-{[(methylthio)acetyl]amino}-L-prolinamide](/img/structure/B5533851.png)

![1-[(2-methylbenzyl)sulfonyl]-N-[2-methyl-3-(1-pyrrolidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5533859.png)

![8-methoxy-N-[2-(1H-pyrazol-1-yl)benzyl]-3-chromanecarboxamide](/img/structure/B5533871.png)
![4-[(5-methyl-1H-tetrazol-1-yl)methyl]-N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]benzamide](/img/structure/B5533893.png)
![2-hydroxy-N'-[(6-methoxy-2-naphthyl)methylene]benzohydrazide](/img/structure/B5533895.png)
![N-ethyl-2-methyl-6-[4-(3-methylbenzoyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5533908.png)
![methyl [(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B5533927.png)
![4-(4-methyl-1-piperazinyl)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5533938.png)